1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-but-3-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-6-10(9-11)7-4-5-8-10/h1,9H,3-8H2 |
InChI Key |
NGPNDGNAWJQJDT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(CCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopentane Core
The core cyclopentane structure can be synthesized via cyclization reactions such as:
- Dimerization of unsaturated aldehydes: Using acrolein or its homologs under controlled conditions to form tetrahydropyran derivatives, which are then hydrogenated to cyclopentane derivatives.
- Dihydropyran formation and subsequent hydrogenation: Heating acrolein with polymerization inhibitors to produce dihydropyran compounds, then hydrogenating to cyclopentane.
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Dimerization | Acrolein + Benzol + Hydroquinone | Elevated temperature (~50°C), pressure | Produces tetrahydropyran intermediates |
| Hydrogenation | Raney Nickel, Methanol | >50°C, >1500 psi H₂ | Converts dihydropyran to cyclopentane |
Introduction of the But-3-yn-1-yl Group
The key step involves attaching the alkyne chain to the cyclopentane ring:
- Alkylation with propargyl bromide or but-3-yn-1-yl derivatives: Using base-mediated nucleophilic substitution or cross-coupling reactions.
- React cyclopentanol derivative with propargyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).
- Conduct the reaction under inert atmosphere (N₂) at reflux.
- Isolate the intermediate via extraction and purification.
| Reagent | Solvent | Base | Temperature | Notes |
|---|---|---|---|---|
| Cyclopentanol derivative | THF | NaH | Reflux | Alkylation of hydroxyl group |
Oxidation to Form the Aldehyde
The terminal alcohol or side chain is oxidized to the aldehyde:
- Use of PCC (Pyridinium chlorochromate) or Swern oxidation to selectively oxidize primary alcohols to aldehydes.
| Oxidant | Solvent | Temperature | Notes |
|---|---|---|---|
| PCC | Dichloromethane | Room temperature | Mild oxidation to aldehyde |
Specific Synthetic Route Based on Literature
A documented synthesis involves:
- Starting from a cyclopentane precursor with a suitable leaving group.
- Performing a nucleophilic substitution with a protected but-3-yn-1-yl fragment.
- Deprotecting and oxidizing the side chain to generate the aldehyde.
This approach ensures regioselectivity and functional group compatibility.
Data Table Summarizing the Synthesis
Research Findings and Notes
- The synthesis of similar compounds, such as 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde , demonstrates the feasibility of introducing terminal alkynes onto cyclopentane rings via nucleophilic substitution and subsequent oxidation.
- The use of protecting groups and selective oxidation techniques enhances yield and purity.
- The compound's biological activity, including antimicrobial and anticancer potential, is linked to the presence of the alkyne and aldehyde functionalities, which can be introduced through these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The but-3-yn-1-yl group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Anhydrous ether, tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
Oxidation: 1-(But-3-yn-1-yl)cyclopentane-1-carboxylic acid
Reduction: 1-(But-3-yn-1-yl)cyclopentane-1-methanol
Scientific Research Applications
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The but-3-yn-1-yl group can also engage in reactions typical of alkynes, such as cycloaddition and substitution.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key differentiator is the terminal alkyne substituent, which contrasts with alkenes, aromatic rings, or branched alkyl groups in analogs (Table 1).
Table 1: Structural Comparison of Cyclopentane-1-carbaldehyde Derivatives
Physicochemical Properties
- IR Spectroscopy : Analogs show formyl C-H stretches (~2704 cm⁻¹) and C=O stretches (~1714 cm⁻¹) . The alkyne’s C≡C stretch (~2100–2260 cm⁻¹) would uniquely appear in the target compound.
- Solubility : Alkyne’s linear geometry may reduce solubility in polar solvents compared to aromatic or branched analogs.
Biological Activity
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring with an aldehyde functional group and a but-3-yn-1-yl substituent. Its molecular formula is , with a molecular weight of approximately 150.22 g/mol. The unique structural features of this compound, particularly the presence of both alkyne and aldehyde functionalities, suggest significant potential for biological activity, including antimicrobial and anticancer properties.
The compound's reactivity is influenced by its functional groups:
- Aldehyde Group : Facilitates covalent bonding with nucleophiles, enabling interactions with biological molecules.
- Alkyne Group : May participate in cycloaddition reactions, enhancing its chemical versatility.
Antimicrobial Properties
Research indicates that 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde exhibits antimicrobial activity. This is primarily attributed to its ability to form reactive intermediates that can disrupt microbial cell membranes or interfere with metabolic processes.
Anticancer Properties
The compound has shown promise as an anticancer agent. Its mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when interacting with cellular components. The ability to form Schiff bases with amines could also play a role in its anticancer efficacy by modifying protein functions critical for tumor growth.
The mechanism of action for 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde involves:
- Covalent Bond Formation : The aldehyde group reacts with nucleophilic sites in proteins, potentially altering their function.
- Reactive Oxygen Species Generation : Through oxidative stress mechanisms, this compound can induce cellular damage in pathogens and cancer cells alike.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) in the range of 50–100 µg/mL for Gram-positive bacteria, suggesting moderate antibacterial activity.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects, with IC50 values ranging from 20 to 40 µM across different cell types. These findings support its potential as a lead compound for further drug development.
Comparative Analysis
To better understand the biological activity of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde | Moderate (MIC: 50–100 µg/mL) | Significant (IC50: 20–40 µM) | Exhibits both properties; potential for drug development |
| Similar Compound A (e.g., alkynyl derivative) | Low | Moderate (IC50: 50–70 µM) | Less potent than the target compound |
| Similar Compound B (e.g., aldehyde derivative) | High | Low (IC50: >100 µM) | High antimicrobial but low anticancer activity |
Q & A
Q. What safety precautions are recommended for handling 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde in laboratory settings?
While specific toxicological data for this compound is limited, general precautions for handling reactive aldehydes and alkynes should be followed. Use personal protective equipment (PPE), avoid inhalation of vapors, and work in a fume hood. Refer to analogous safety protocols for structurally similar compounds, such as avoiding exposure to dust/fume and ensuring proper ventilation .
Q. What synthetic routes are available for 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde, and what challenges are associated with its isolation?
A plausible route involves functionalizing cyclopentane-1-carbaldehyde with a but-3-yn-1-yl group via alkylation or coupling reactions. Challenges include managing the compound’s volatility during purification, as seen in analogous cyclopentane carbaldehyde derivatives, where co-evaporation with low-boiling solvents (e.g., ether/pentane) can reduce yields. Quantification via H NMR using an internal standard (e.g., 1,4-dioxane) is recommended to assess purity .
Q. How can researchers determine the purity of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde post-synthesis?
Combine chromatographic methods (TLC, GC-MS) with spectroscopic techniques. H NMR with an internal standard (e.g., 1,4-dioxane) is effective for quantifying purity, as demonstrated for structurally related aldehydes . High-resolution mass spectrometry (HRMS) and IR spectroscopy can further confirm molecular integrity.
Advanced Research Questions
Q. How do the aldehyde and alkyne functional groups influence the reactivity of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde in cycloaddition reactions?
The aldehyde group may participate in nucleophilic additions, while the alkyne moiety enables Huisgen cycloaddition (e.g., click chemistry). Methodologically, monitor reactivity under varying conditions (e.g., Cu(I)-catalyzed vs. strain-promoted azide-alkyne cycloaddition) using in situ FTIR or C NMR to track intermediate formation. Compare kinetic data with computational models (DFT) to resolve mechanistic ambiguities .
Q. What analytical techniques are most effective for characterizing the structural integrity of 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde?
Use multi-dimensional NMR (H, C, HSQC) to resolve stereochemical and conformational ambiguities. Cross-reference experimental data with computational simulations (e.g., NIST Chemistry WebBook for analogous cyclopentane derivatives) . X-ray crystallography is ideal for absolute configuration determination but requires high-purity crystals, which may necessitate gradient sublimation or slow evaporation in inert solvents.
Q. How can researchers address contradictions between experimental and theoretical reaction yields for this compound?
Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Validate computational predictions (e.g., DFT-calculated activation energies) with experimental Arrhenius plots. For example, discrepancies in [2+2] cycloaddition yields could arise from unaccounted steric effects or solvent interactions, requiring explicit solvent modeling in simulations .
Q. What strategies stabilize 1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde during storage, given its potential sensitivity?
Store under inert atmosphere (argon/nitrogen) at –20°C to mitigate aldehyde oxidation and alkyne polymerization. Use stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive systems. Periodically assess stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What biological applications are plausible for cyclopentane carbaldehyde derivatives, and how can this compound be evaluated for such uses?
Cyclopentane carbaldehydes are explored as γ-amino acid precursors in peptide foldamers or enzyme inhibitors. For biological evaluation, conduct structure-activity relationship (SAR) studies:
- In vitro assays : Measure binding affinity to target proteins (e.g., SPR, ITC).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
- Toxicity screening : Employ zebrafish embryos or HEK293 cell lines for preliminary data .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) reported for similar compounds?
Cross-validate assignments using isotopic labeling (e.g., C-enriched samples) or heteronuclear correlation spectroscopy (HMBC). Compare experimental shifts with databases like PubChem or NIST, noting solvent and concentration effects .
Q. What methodological frameworks resolve discrepancies in reported biological activities of cyclopentane derivatives?
Apply orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Use chemoproteomics to identify off-target interactions. For instance, inconsistent IC values may arise from assay-specific conditions (e.g., pH, co-solvents), necessitating standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
